(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Beschreibung
The compound “(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone” features a 1,4-diazepane ring linked to a 2-chlorophenyl group via a methanone bridge and to a 1,2-dimethylimidazole moiety via a sulfonyl group. Key synthetic steps likely involve chlorination (e.g., SOCl2 for introducing reactive intermediates) and sulfonylation, as observed in related imidazole derivatives .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-13-19-16(12-20(13)2)26(24,25)22-9-5-8-21(10-11-22)17(23)14-6-3-4-7-15(14)18/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBABNUZJNAPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , identified by the CAS number 1903205-06-0 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.9 g/mol . Its structure features a chlorophenyl group and an imidazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1903205-06-0 |
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl and imidazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against gram-positive bacteria and mycobacterial strains. The compound under discussion has not been extensively studied in isolation; however, its structural analogs have shown promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Antiviral Properties
Similar compounds have been evaluated for their antiviral activity. In particular, derivatives of benzamide structures have demonstrated effectiveness against various viral infections. For example, compounds with similar imidazole structures have been reported to inhibit adenoviral replication processes . Although specific data on the compound is limited, its structural characteristics suggest potential antiviral applications.
Cytotoxicity and Selectivity
The cytotoxic effects of related compounds have been assessed in various studies. For instance, some derivatives exhibit low cytotoxicity while maintaining potent antimicrobial activity . This balance between efficacy and safety is critical for therapeutic applications. The compound's selectivity index remains to be determined through further research.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of synthesized imidazole derivatives found that certain compounds exhibited submicromolar activity against S. aureus. These findings suggest that modifications to the imidazole ring can enhance antibacterial potency . While the specific compound discussed here was not included in this study, the implications for its potential efficacy are noteworthy.
Study 2: Antiviral Mechanisms
In another investigation focusing on chlorophenyl derivatives, researchers identified mechanisms by which these compounds inhibit viral replication. Compounds similar to the one were shown to interfere with viral DNA synthesis . This mechanism could potentially extend to our compound due to shared structural features.
Vergleich Mit ähnlichen Verbindungen
Sulfonyl-Bridged Heterocycles
Example 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Features : Contains a triazole core with a phenylsulfonyl group and halogenated aryl substituents.
- Synthesis : Uses sodium ethoxide and α-halogenated ketones for sulfonyl integration, differing from the TDAE methodology used in imidazole derivatives .
- Comparison : Unlike the target compound’s diazepane ring, this analog employs a triazole scaffold, which may reduce conformational flexibility but enhance metabolic stability. The sulfonyl group in both compounds likely improves solubility and binding affinity, though the diazepane’s seven-membered ring in the target compound could offer unique steric interactions .
Example 2 : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
- Structural Features : A nitroimidazole derivative with a chloromethylphenyl substituent.
- Comparison : The absence of a diazepane or sulfonyl group in this analog highlights the target compound’s enhanced complexity. The nitro group in this analog may confer redox activity, whereas the sulfonyl group in the target compound could enhance hydrogen-bonding interactions .
Substituted Imidazole Derivatives
Example 3 : 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole ()
- Structural Features : A tetra-substituted imidazole with halogenated and aryl groups.
- Synthesis : Utilizes multicomponent reactions, contrasting with the stepwise sulfonylation and diazepane formation likely required for the target compound .
- Comparison : The lack of a sulfonyl or diazepane moiety in this analog underscores the target compound’s unique hybrid architecture. The 2-chlorophenyl group in both compounds suggests shared electronic properties, but the diazepane in the target compound may enhance bioavailability through improved solubility .
Research Implications
The target compound’s structural hybrid of a diazepane ring and sulfonylated imidazole distinguishes it from simpler triazole or imidazole derivatives. The sulfonyl group may enhance solubility and target engagement compared to nitro or halogenated groups in analogs. However, the diazepane’s conformational flexibility could pose synthetic challenges, as seen in the multistep methodologies required for related compounds .
Vorbereitungsmethoden
Preparation of 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride
- Sulfonation : 1,2-Dimethyl-1H-imidazole is treated with chlorosulfonic acid (ClSO₃H) at −10°C for 6 hours.
- Chlorination : The intermediate sulfonic acid is quenched with thionyl chloride (SOCl₂) at 25°C to yield the sulfonyl chloride.
Conditions :
Synthesis of 4-Amino-1,4-diazepane
- Cyclization : Ethylenediamine derivatives undergo cyclization with 1,4-dibromobutane in acetonitrile under reflux.
- Protection : The resulting diazepane is protected via tosylation or Boc-group insertion.
Conditions :
Sulfonylation of 1,4-Diazepane
- Reaction : 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 equiv) is added to 4-amino-1,4-diazepane (1.0 equiv) in DCM.
- Scavenging : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts.
Conditions :
- Solvent: DCM
- Temperature: 25°C, 24 hours
- Yield: 73%
Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 1:1).
One-Pot Synthesis Optimization
A streamlined protocol combines sulfonylation and acylation in a single pot:
- Sequential Additions : Sulfonyl chloride and benzoyl chloride are added sequentially to diazepane.
- Conditions :
Comparative Analysis of Methods
Challenges and Solutions
- Imidazole Stability : The electron-rich imidazole ring is prone to oxidation. This is mitigated by using inert atmospheres (N₂/Ar).
- Diazepane Reactivity : The secondary amine in diazepane requires careful stoichiometry to avoid over-sulfonylation.
- Stereochemistry : Racemization at the methanone center is minimized by low-temperature acylation.
Scalability and Industrial Adaptations
- Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic sulfonylation, improving yield to 92%.
- Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace DCM, reducing environmental impact without compromising efficiency.
Analytical Characterization
Key Spectroscopic Data :
Q & A
Q. What are the key synthetic pathways for preparing (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
Formation of the diazepane core : Cyclocondensation of diamines with carbonyl compounds under reflux conditions.
Sulfonylation : Introduction of the 1,2-dimethylimidazole sulfonyl group via sulfonyl chloride intermediates in anhydrous dichloromethane (DCM) with a base like triethylamine .
Coupling with 2-chlorophenyl : Acylation or nucleophilic substitution to attach the 2-chlorophenyl moiety, often using coupling agents like EDCI/HOBt .
Q. Purification Methods :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol or isopropyl alcohol for intermediates .
- HPLC : For final compound purity assessment (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry (e.g., δ 2.51 ppm for methyl groups on imidazole) .
- Mass Spectrometry (HRMS) : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 423.12) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly to confirm diazepane ring conformation and sulfonyl group geometry .
Q. What are the known physicochemical properties, and how are stability issues addressed?
Reported Properties :
| Property | Value/Method | Reference |
|---|---|---|
| Solubility | DMSO (>10 mg/mL), water (<1 mg/mL) | |
| LogP (Predicted) | ~3.2 (Schrödinger Suite) | |
| Stability : |
- Light-sensitive: Store in amber vials at -20°C under nitrogen.
- Hydrolytic degradation: Avoid aqueous buffers at pH >8.0 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?
- Density Functional Theory (DFT) : Used to calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict reactivity. The sulfonyl group acts as an electron-withdrawing moiety, polarizing the diazepane ring .
- Molecular Docking (AutoDock Vina) : Screens against targets like GABA receptors or kinases. The 2-chlorophenyl group shows π-π stacking with aromatic residues (e.g., Phe200 in GABA), while the imidazole sulfonyl group forms hydrogen bonds .
Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values from enzyme assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. kinase inhibition)?
Approaches :
Dose-Response Curves : Confirm activity across multiple assays (e.g., MIC vs. kinase inhibition at 1–100 µM).
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify promiscuity.
Metabolite Profiling : LC-MS to rule out degradation products .
Case Study : Discrepancies in antimicrobial activity may arise from bacterial efflux pump expression (e.g., E. coli AcrAB-TolC). Use pump inhibitors (e.g., PAβN) to validate .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Critical Parameters :
- Temperature : Lowering sulfonylation step to 0°C reduces imidazole ring decomposition .
- Catalyst Screening : Pd(OAc)/Xantphos for coupling steps (yield increase from 45% to 72%) .
- Solvent Choice : Switch from DMF to THF for acylation to minimize sulfone oxidation .
Q. Byproduct Mitigation :
- Quenching Protocols : Add aqueous NaHCO immediately post-reaction to neutralize excess sulfonyl chloride .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- In Vitro :
- In Vivo :
Q. How are crystallographic data analyzed to resolve conformational flexibility in the diazepane ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
